molecular formula C18H22N2O2 B14426157 N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea CAS No. 81362-51-8

N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea

Cat. No.: B14426157
CAS No.: 81362-51-8
M. Wt: 298.4 g/mol
InChI Key: LNKQVKALXYYHHN-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a methoxy group, a methyl group, and a phenylpropyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea typically involves the reaction of N-methoxy-N-methylamine with 4-(3-phenylpropyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methyl-N’-[4-(2-phenylethyl)phenyl]urea
  • N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea
  • N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]thiourea

Uniqueness

N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

81362-51-8

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-methoxy-1-methyl-3-[4-(3-phenylpropyl)phenyl]urea

InChI

InChI=1S/C18H22N2O2/c1-20(22-2)18(21)19-17-13-11-16(12-14-17)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-14H,6,9-10H2,1-2H3,(H,19,21)

InChI Key

LNKQVKALXYYHHN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC=C(C=C1)CCCC2=CC=CC=C2)OC

Origin of Product

United States

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